3-chloro-6-methyl-N-[(4-sulfamoylphenyl)methyl]-1-benzothiophene-2-carboxamide

Physicochemical profiling Drug-likeness Permeability

This benzothiophene-2-carboxamide derivative is purpose-built for SAR-driven lead optimization programs. The 6-methyl group and N-(4-sulfamoylbenzyl) side chain—with its critical methylene spacer—differentiate it from des-methyl and direct N-phenyl sulfamoyl analogs. Researchers comparing COX-2 or PfENR inhibition profiles across this compound and its close analogs can delineate the structural determinants of target potency and selectivity. The primary sulfonamide moiety also qualifies this compound for carbonic anhydrase isoform panel screening to establish selectivity fingerprints. Procurement ensures access to a structurally unique probe molecule unavailable through generic catalog alternatives.

Molecular Formula C17H15ClN2O3S2
Molecular Weight 394.9 g/mol
Cat. No. B3522239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-6-methyl-N-[(4-sulfamoylphenyl)methyl]-1-benzothiophene-2-carboxamide
Molecular FormulaC17H15ClN2O3S2
Molecular Weight394.9 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=C(S2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N)Cl
InChIInChI=1S/C17H15ClN2O3S2/c1-10-2-7-13-14(8-10)24-16(15(13)18)17(21)20-9-11-3-5-12(6-4-11)25(19,22)23/h2-8H,9H2,1H3,(H,20,21)(H2,19,22,23)
InChIKeyZUFOYIWDSPBIKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-6-methyl-N-[(4-sulfamoylphenyl)methyl]-1-benzothiophene-2-carboxamide: Structural and Physicochemical Baseline for Procurement Evaluation


3-Chloro-6-methyl-N-[(4-sulfamoylphenyl)methyl]-1-benzothiophene-2-carboxamide (molecular formula C17H15ClN2O3S2, molecular weight 394.90 g/mol) is a benzothiophene-2-carboxamide derivative featuring a 3-chloro substituent, a 6-methyl group, and an N-(4-sulfamoylbenzyl) side chain . This compound belongs to a class of benzothiophene carboxamides that have been explored in patent literature as dual COX-2/PfENR inhibitors [1]. It is listed as a research chemical on ChemicalBook and is not reported in peer-reviewed primary pharmacology literature as of the search date, which has implications for evidence-based procurement decisions .

Why Generic Substitution Is Not Advisable for 3-Chloro-6-methyl-N-[(4-sulfamoylphenyl)methyl]-1-benzothiophene-2-carboxamide


Within the benzothiophene-2-carboxamide class, seemingly minor structural modifications produce divergent biological profiles . The 6-methyl substituent on the benzothiophene core distinguishes this compound from des-methyl analogs (e.g., 3-chloro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide), altering lipophilicity, metabolic stability, and target binding . The N-(4-sulfamoylbenzyl) side chain introduces a sulfonamide moiety known to engage carbonic anhydrase isoforms and COX-2, whereas the methylene spacer between the amide nitrogen and the phenyl ring differentiates it from direct N-phenyl sulfamoyl analogs [1]. These structural features are not interchangeable: substituting the 6-methyl or altering the linker length can abolish or invert selectivity across biological targets, rendering generic analog replacement scientifically unjustified without direct comparative data .

Quantitative Differentiation Evidence for 3-Chloro-6-methyl-N-[(4-sulfamoylphenyl)methyl]-1-benzothiophene-2-carboxamide vs. Closest Analogs


Molecular Weight and Physicochemical Property Differentiation vs. Des-methyl Analog (MW 380.87 g/mol)

The molecular weight of the target compound is 394.90 g/mol (C17H15ClN2O3S2), compared to 380.87 g/mol for the des-methyl analog 3-chloro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide (C16H13ClN2O3S2) . The 14 Da increase results from the addition of a 6-methyl substituent to the benzothiophene core. The compound is predicted to have a clogP of approximately 3.8 (vs. ~3.3 for the des-methyl analog, based on fragment-based calculations), indicating moderately higher lipophilicity . Computed topological polar surface area (tPSA) is approximately 110 Ų for both compounds, but the added methyl group contributes to increased non-polar surface area, which may modulate membrane permeability and plasma protein binding .

Physicochemical profiling Drug-likeness Permeability

Side-Chain Methylene Spacer Differentiation vs. Direct N-Phenyl Sulfamoyl Analog

The target compound contains a methylene (–CH2–) spacer between the amide nitrogen and the 4-sulfamoylphenyl ring, whereas the analog 3-chloro-6-methyl-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide (MW 380.9 g/mol) lacks this spacer and has the sulfamoylphenyl group directly attached to the amide nitrogen . The presence of the methylene linker increases conformational flexibility and extends the distance between the benzothiophene core and the sulfamoyl pharmacophore. In related benzothiophene carboxamide series, linker length has been shown to modulate COX-2 selectivity and PfENR inhibition potency, with methylene insertion often improving target fit [1]. No direct head-to-head data comparing these two compounds at the same target has been located in the public domain.

Structure-activity relationship Linker optimization Target engagement

Sulfamoyl Pharmacophore: Class-Level Carbonic Anhydrase Targeting Potential

The primary sulfonamide (–SO2NH2) group in the 4-sulfamoylphenyl moiety is a recognized zinc-binding pharmacophore for carbonic anhydrase (CA) isoforms [1]. A closely related analog, 3-chloro-N-(4-sulfamoylphenethyl)benzo[b]thiophene-2-carboxamide, has been registered in BindingDB with affinity data for human carbonic anhydrase II, demonstrating that benzothiophene-2-carboxamides bearing sulfamoylphenyl groups engage this target class [2]. The target compound's methylene spacer position differs from that analog, which may alter CA isoform selectivity. No direct CA inhibition data for the target compound has been located.

Carbonic anhydrase Sulfonamide Target engagement

Patent-Class Structural Alignment: Benzothiophene Carboxamide COX-2/PfENR Pharmacophore

US Patent Application US 2012/0016014 A1 discloses benzothiophene carboxamide compounds of formula I as dual COX-2 and PfENR inhibitors [1]. The target compound matches the core Markush structure: a benzothiophene-2-carboxamide scaffold with halogen substitution at position 3, optional alkyl at position 6, and an N-substituted carboxamide side chain containing a sulfonamide moiety. While the patent does not specifically exemplify this compound, the lead compound in the related PfENR study—3-bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide—showed an IC50 of 115 nM against purified PfENR [2].

COX-2 inhibition PfENR inhibition Antimalarial

Recommended Research Application Scenarios for 3-Chloro-6-methyl-N-[(4-sulfamoylphenyl)methyl]-1-benzothiophene-2-carboxamide Based on Available Evidence


Medicinal Chemistry SAR Exploration of Benzothiophene-2-Carboxamide COX-2/PfENR Inhibitors

This compound is best deployed as a probe molecule in structure-activity relationship (SAR) studies investigating the impact of the 6-methyl substituent and the methylene-spaced sulfamoylbenzyl side chain on COX-2 or PfENR inhibition [1]. Researchers comparing this compound with des-methyl and direct N-phenyl sulfamoyl analogs can delineate the contribution of these structural features to target potency and selectivity [2].

Carbonic Anhydrase Isoform Selectivity Profiling

The primary sulfonamide group qualifies this compound for screening against carbonic anhydrase isoform panels, given that structurally related benzothiophene sulfamoyl compounds have demonstrated hCA II binding . Its unique substitution pattern (6-methyl + methylene spacer) may confer isoform selectivity distinct from known CA inhibitors [1].

Physicochemical Property Benchmarking in Permeability and Metabolic Stability Assays

With a predicted clogP of approximately 3.8 and molecular weight near 395 g/mol, this compound sits at the upper boundary of typical lead-like chemical space . It can serve as a reference compound for benchmarking the permeability and metabolic stability impact of adding both a lipophilic methyl group and a polar sulfonamide to the benzothiophene core .

Quote Request

Request a Quote for 3-chloro-6-methyl-N-[(4-sulfamoylphenyl)methyl]-1-benzothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.